

Chemical structure and IUPAC name of (4-Methylphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (4-Methylphenyl)acetaldehyde

Cat. No.: B094764

[Get Quote](#)

A Comprehensive Technical Guide to (4-Methylphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(4-Methylphenyl)acetaldehyde**, a significant aromatic aldehyde. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a standard analytical workflow relevant to its application in the fragrance industry.

Chemical Structure and IUPAC Name

(4-Methylphenyl)acetaldehyde, also known as p-tolylacetaldehyde, is an organic compound characterized by a benzene ring substituted with a methyl group and an acetaldehyde group at the para (4) position.

IUPAC Name: 2-(4-methylphenyl)acetaldehyde[1][2]

Chemical Structure:

SMILES: CC1=CC=C(C=C1)CC=O[1][2]

Physicochemical Properties

A summary of the key quantitative data for **(4-Methylphenyl)acetaldehyde** is presented in the table below, facilitating easy comparison of its physical and chemical characteristics.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O	[3][4][5]
Molecular Weight	134.18 g/mol	[3][4][5]
CAS Number	104-09-6	[3][4][5]
Appearance	Colorless to light yellow clear liquid	
Melting Point	40 °C	[5]
Boiling Point	221.5 °C (estimate)	[5]
Density	1.0052 g/cm ³	[5]
Flash Point	109.5 °C	[5]
Water Solubility	0.39 g/L	[6]
logP	2.06	[6]

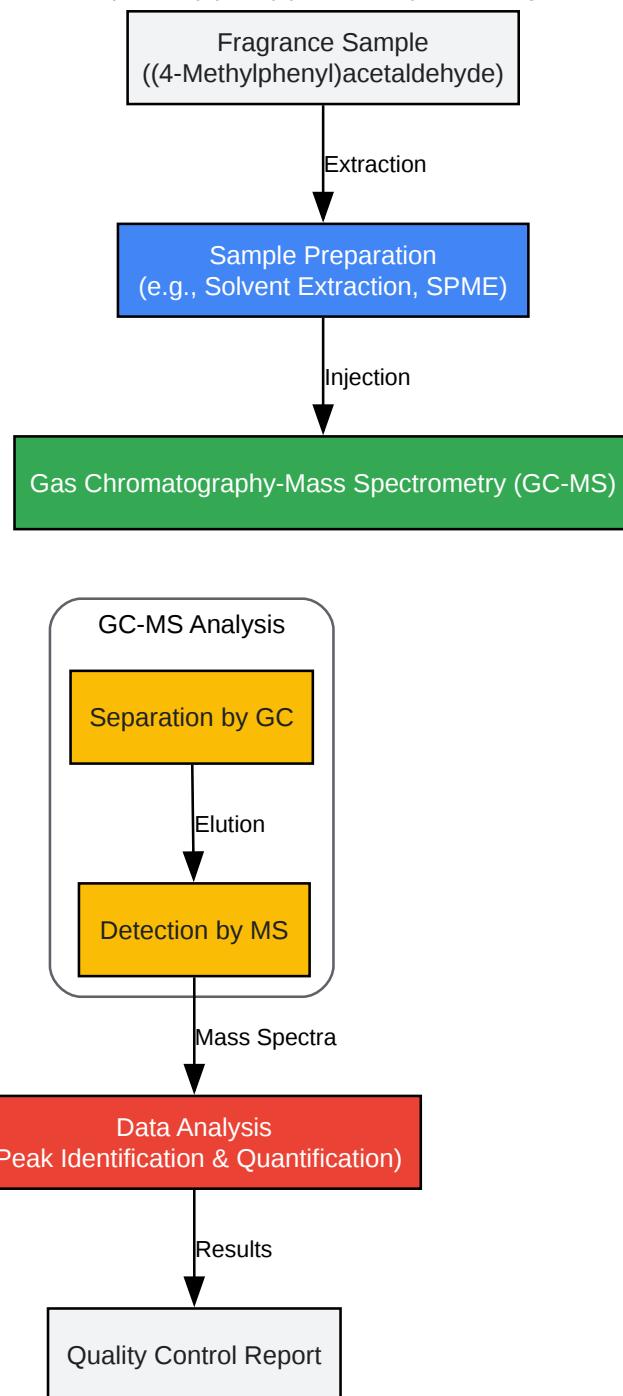
Experimental Protocol: Synthesis via Darzen's Glycidic Ester Condensation

One established method for the preparation of **(4-Methylphenyl)acetaldehyde** is through the Darzen's glycidic ester condensation, starting from 4-methylbenzaldehyde.[7] This method involves the reaction of a ketone or aldehyde with an α -haloester in the presence of a base to form an α,β -epoxy ester (a glycidic ester), which can then be saponified and decarboxylated to yield the desired aldehyde.

Materials:

- 4-Methylbenzaldehyde
- Ethyl chloroacetate

- Sodium ethoxide
- Ethanol (absolute)
- Diethyl ether
- Hydrochloric acid (10% solution)
- Sodium sulfate (anhydrous)
- Sodium hydroxide solution (aqueous)
- Sulfuric acid (dilute)


Procedure:

- Glycidic Ester Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, a solution of sodium ethoxide in absolute ethanol is prepared. The flask is cooled in an ice bath. A mixture of 4-methylbenzaldehyde and ethyl chloroacetate is added dropwise to the cooled sodium ethoxide solution with continuous stirring. The reaction is allowed to proceed for several hours at room temperature after the addition is complete.
- Work-up and Extraction: The reaction mixture is then poured into ice-cold water. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.
- Saponification: The dried ether solution containing the glycidic ester is concentrated under reduced pressure. The resulting crude ester is then saponified by refluxing with an aqueous solution of sodium hydroxide.
- Decarboxylation: After saponification, the reaction mixture is cooled and acidified with dilute sulfuric acid. The acidification leads to the decarboxylation of the glycidic acid salt, forming **(4-Methylphenyl)acetaldehyde**.
- Purification: The crude aldehyde is extracted with diethyl ether, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the final product is purified by vacuum distillation.

Analytical Workflow for Fragrance Analysis

(4-Methylphenyl)acetaldehyde is utilized in the fragrance industry.^[7] The following diagram illustrates a typical analytical workflow for the quality control and characterization of fragrance compounds.

Analytical Workflow for (4-Methylphenyl)acetaldehyde in Fragrance Formulations

[Click to download full resolution via product page](#)

Caption: Analytical workflow for fragrance compound analysis.

This workflow outlines the essential steps from sample preparation, through chromatographic separation and mass spectrometric detection, to data analysis and reporting, ensuring the identity and purity of the fragrance ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(p-Tolyl)ethanol | CymitQuimica [cymitquimica.com]
- 2. Lilac acetaldehyde | C9H10O | CID 61006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. scbt.com [scbt.com]
- 6. Showing Compound (4-Methylphenyl)acetaldehyde (FDB000809) - FooDB [foodb.ca]
- 7. P-METHYLPHENYLACETALDEHYDE | 104-09-6 [chemicalbook.com]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of (4-Methylphenyl)acetaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094764#chemical-structure-and-iupac-name-of-4-methylphenyl-acetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com